molecular formula C19H18N2O4S2 B2870965 (Z)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one CAS No. 875286-08-1

(Z)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

Cat. No.: B2870965
CAS No.: 875286-08-1
M. Wt: 402.48
InChI Key: RWZXHFKSNJHOKQ-ATVHPVEESA-N
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Description

(Z)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H18N2O4S2 and its molecular weight is 402.48. The purity is usually 95%.
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Biological Activity

(Z)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and structural characteristics that contribute to its pharmacological properties.

Structural Overview

The compound features a thiazolidinone core with a morpholino group and a furan moiety substituted with a methoxyphenyl group. The thiazolidinone framework is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that thiazolidinone derivatives, including those with furan moieties, exhibit moderate to strong antiproliferative activity . A study demonstrated that compounds similar to this compound showed cell cycle stage-dependent and dose-dependent effects on human leukemia cell lines .

Key Findings:

  • Compounds with electron-donating groups at specific positions on the aromatic ring exhibited enhanced cytotoxicity.
  • The most potent derivatives induced apoptosis in cancer cells, as evidenced by LDH assays and flow cytometric analysis.
CompoundActivityCell Line TestedIC50 (µM)
5eHighHL-605.0
5fModerateK56210.0

Antimicrobial Activity

The thiazolidinone derivatives have also been evaluated for their antimicrobial properties. The presence of the furan ring has been linked to enhanced activity against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of specific pathogens, suggesting their potential as lead compounds for antibiotic development .

Mechanism of Action:
The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity, which is common among compounds with similar structural motifs.

Case Studies

  • Study on Antiproliferative Effects : A series of thiazolidinone derivatives were synthesized and tested for their antiproliferative activity against leukemia cell lines. The study concluded that modifications in the substituents significantly impacted the biological efficacy .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial effects of thiazolidinone derivatives, revealing that certain compounds exhibited significant inhibition against Gram-positive bacteria, emphasizing the importance of structural variations in enhancing bioactivity .

Scientific Research Applications

(Z)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a complex organic compound with a unique structure and potential biological activities. It belongs to the thiazolidinone class, known for diverse pharmacological properties, including anti-inflammatory, antibacterial, and antidiabetic effects. The specific arrangement of functional groups suggests applications in medicinal chemistry.

Structure and Properties

This compound is classified as a thiazolidinone due to the presence of a thiazolidine ring. It also contains a furan moiety and a morpholino group, contributing to its potential biological activities. The methoxyphenyl substituent enhances its lipophilicity, potentially improving its bioavailability. Crystal structure analysis reveals specific dihedral angles and bond lengths indicative of its stability and potential interactions with biological targets.

Potential Applications

This compound and similar thiazolidinones exhibit activity against various biological targets, suggesting several potential applications:

  • Medicinal Chemistry Research explores its applications within medicinal chemistry and related fields.
  • Drug Discovery The compound has potential in the development of new therapeutic agents.
  • Material Science Thiazolidinones are used as building blocks for creating functional materials.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Cycloaddition Reactions
  • Condensation Reactions
  • Redox Reactions

Temperature, solvent choice, and catalyst presence significantly influence the outcome and yield of these reactions, requiring careful optimization to achieve desired products efficiently.

Properties

IUPAC Name

(5Z)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-23-14-4-2-13(3-5-14)16-7-6-15(25-16)12-17-18(22)21(19(26)27-17)20-8-10-24-11-9-20/h2-7,12H,8-11H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZXHFKSNJHOKQ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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